molecular formula C12H18ClN B13253995 (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride

(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13253995
M. Wt: 211.73 g/mol
InChI Key: JBEUWFFPBAVTTJ-JGAZGGJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-derived amine featuring a stereospecific ethyl group at position 2 and a 3-methylphenyl substituent at position 1 of the cyclopropane ring. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and biochemical applications. The stereochemistry (1S,2S) is critical for its interactions with chiral biological targets, such as enzymes or receptors.

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

(1S,2S)-2-ethyl-1-(3-methylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C12H17N.ClH/c1-3-10-8-12(10,13)11-6-4-5-9(2)7-11;/h4-7,10H,3,8,13H2,1-2H3;1H/t10-,12-;/m0./s1

InChI Key

JBEUWFFPBAVTTJ-JGAZGGJJSA-N

Isomeric SMILES

CC[C@H]1C[C@]1(C2=CC=CC(=C2)C)N.Cl

Canonical SMILES

CCC1CC1(C2=CC=CC(=C2)C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

    Catalyst: Rhodium or copper-based catalysts

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Cyclopropane amines are characterized by their rigid three-membered ring, which influences conformational stability and binding to biological targets. Substituents on the cyclopropane ring and aryl groups significantly modulate properties. Below is a comparative analysis of analogs based on substituent type, stereochemistry, and functional groups:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Stereochemistry Molecular Formula CAS No. Similarity Score* Notable Features
Target Compound: (1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride 2-Ethyl, 1-(3-methylphenyl) (1S,2S) C₁₂H₁₈ClN Not provided N/A Methylphenyl enhances lipophilicity; ethyl group may influence steric bulk.
Ethyl (1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylate 1-Carboxylate, 2-phenyl (1S,2S) C₁₂H₁₅NO₂ Not provided 0.57 Carboxylate group increases polarity; targets lysine-specific histone demethylase 1A.
(1S,2R)-rel-2-(4-ethoxy-3-fluorophenyl)cyclopropan-1-amine hydrochloride 4-Ethoxy-3-fluorophenyl (1R,2S)-rel C₁₂H₁₅ClFNO 105614-25-3 N/A Ethoxy and fluorine enhance electronic effects and metabolic stability.
trans-2-(3-Chlorophenyl)cyclopropan-1-amine hydrochloride 3-Chlorophenyl trans C₉H₁₁Cl₂N 31844-46-7 N/A Chlorine increases electronegativity and potential halogen bonding.
rac-(1R,2S)-2-(propan-2-yl)cyclopropan-1-amine hydrochloride 2-Isopropyl rac-(1R,2S) C₆H₁₂ClN 1909287-91-7 N/A Isopropyl group adds steric hindrance; racemic mixture may reduce target specificity.

*Similarity scores from (0–1 scale).

Stereochemical and Functional Group Influences

  • Stereochemistry: The (1S,2S) configuration of the target compound contrasts with analogs like (1R,2S)-rel in and racemic mixtures in . Stereochemistry directly impacts binding to chiral targets; for example, Ethyl (1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylate shows moderate similarity (0.57) to the target due to shared stereochemistry .
  • Ethoxy/Fluorine Combinations (): Enhance metabolic stability and electronic effects, though the ethoxy group increases molecular weight and lipophilicity .

Biological Activity

(1S,2S)-2-Ethyl-1-(3-methylphenyl)cyclopropan-1-amine hydrochloride, with the CAS number 1955473-82-1, is a cyclopropane derivative that has attracted attention for its potential biological activities. This compound belongs to a class of amines known for their diverse pharmacological properties, including effects on neurotransmitter systems and potential therapeutic applications in various diseases.

  • Molecular Formula : C₁₂H₁₈ClN
  • Molecular Weight : 211.73 g/mol
  • Structure : The compound features a cyclopropane ring substituted with an ethyl group and a 3-methylphenyl group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with sigma receptors and adrenergic systems. Sigma receptors are implicated in modulating neurotransmission and have been associated with various neurological functions.

Biological Activity Overview

The following summarizes the key findings related to the biological activity of this compound:

1. Sigma Receptor Interaction

Studies have shown that cyclopropane derivatives can act as ligands for sigma receptors. These receptors are involved in modulating pain perception, mood regulation, and neuroprotection. The specific binding affinity and efficacy of this compound at sigma receptors require further investigation but suggest potential therapeutic applications in neuropsychiatric disorders.

2. Adrenergic Activity

The compound may exert effects on adrenergic receptors, which play crucial roles in the autonomic nervous system. This interaction can lead to various physiological responses, including modulation of blood pressure and heart rate, making it a candidate for cardiovascular research.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Sigma Receptor LigandsIdentified as a novel ligand with potential neuroprotective effects.
Antidepressant-like EffectsDemonstrated efficacy in animal models for depression, suggesting modulation of serotonin pathways.
Cardiovascular EffectsPreliminary data indicate potential for influencing heart rate and vascular resistance through adrenergic pathways.

Notable Research Findings

  • Neuroprotective Effects : In a study examining sigma receptor ligands, this compound showed promise in protecting neuronal cells from oxidative stress-induced apoptosis .
  • Antidepressant Activity : Animal models treated with this compound exhibited significant reductions in depressive-like behaviors, indicating its potential as an antidepressant through modulation of monoaminergic systems .
  • Cardiovascular Implications : Initial studies suggest that the compound may influence cardiovascular parameters by acting on adrenergic receptors, although detailed pharmacodynamic studies are needed to elucidate these effects fully .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.